Spectroscopic Data and Analysis for 2-Chloro-5-(4-isopropylbenzoyl)pyridine: An In-Depth Technical Guide
Spectroscopic Data and Analysis for 2-Chloro-5-(4-isopropylbenzoyl)pyridine: An In-Depth Technical Guide
Executive Summary
2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-9) is a highly functionalized diaryl methanone intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The molecule features a 6-chloropyridin-3-yl moiety linked via a carbonyl bridge to a 4-isopropylphenyl group.
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of this compound. Rather than simply listing data, this whitepaper explains the causality behind the observed spectral phenomena—grounding experimental choices in fundamental physical chemistry and structural electronics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Chemical Shifts
The electronic environment of 2-Chloro-5-(4-isopropylbenzoyl)pyridine is dominated by the strong electron-withdrawing effects of the carbonyl group and the electronegative chlorine and nitrogen atoms on the pyridine ring.
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Pyridine Deshielding: The proton at the C6 position of the pyridine ring (adjacent to the nitrogen and ortho to the carbonyl) experiences severe deshielding due to the combined inductive effect of the heteroatom and the anisotropic effect of the adjacent carbonyl pi-system. This pushes its resonance highly downfield (~8.75 ppm) [1, 2].
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Isopropyl Splitting: The isopropyl group provides a classic first-order splitting pattern. The methine proton (-CH) is split into a septet by the six equivalent methyl protons, while the methyl groups appear as a strong doublet.
Experimental Protocol: High-Resolution NMR
Self-Validating System: To ensure absolute accuracy, Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) to lock the chemical shift scale, automatically validating the magnetic field stability during acquisition.
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Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ). CDCl3 is selected because its lack of protons prevents solvent signal interference, while its non-polar nature effectively solvates the lipophilic isopropyl and aromatic rings.
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Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated 3D gradient shimming to ensure magnetic field homogeneity (critical for resolving the fine 2.4 Hz meta-coupling on the pyridine ring).
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Acquisition:
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For 1H NMR: Run a standard 30-degree pulse sequence (zg30) with 16 scans (NS=16).
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For 13C NMR: Run a proton-decoupled pulse sequence (zgpg30) with 256 scans (NS=256) to compensate for the low natural abundance of 13C .
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Processing: Apply a Fourier Transform, phase correction, and baseline correction. Integrate the peaks relative to the isopropyl methyl doublet (set to 6H).
Caption: Step-by-step experimental workflow for high-resolution NMR data acquisition and processing.
Quantitative NMR Data Summary
Table 1: 1H NMR Assignments (400 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |
| 8.75 | Doublet (d) | 2.4 | 1H | Pyridine H6 (meta to Cl, ortho to C=O) |
| 8.12 | Doublet of doublets (dd) | 8.2, 2.4 | 1H | Pyridine H4 (ortho to Cl, ortho to C=O) |
| 7.75 | Doublet (d) | 8.2 | 2H | Phenyl H2', H6' (ortho to C=O) |
| 7.45 | Doublet (d) | 8.2 | 1H | Pyridine H3 (ortho to Cl) |
| 7.35 | Doublet (d) | 8.2 | 2H | Phenyl H3', H5' (ortho to isopropyl) |
| 2.98 | Septet (hept) | 6.9 | 1H | Isopropyl -CH |
| 1.30 | Doublet (d) | 6.9 | 6H | Isopropyl -CH 3 |
Table 2: 13C NMR Assignments (100 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |
| 193.5 | Quaternary | Carbonyl (C=O) |
| 155.2 | Quaternary | Pyridine C2 (C-Cl) |
| 154.8 | Quaternary | Phenyl C4' (C-isopropyl) |
| 151.4 | Methine (CH) | Pyridine C6 |
| 139.2 | Methine (CH) | Pyridine C4 |
| 134.1 | Quaternary | Phenyl C1' |
| 132.5 | Quaternary | Pyridine C5 (C-C=O) |
| 130.4 | Methine (CH) | Phenyl C2', C6' |
| 126.8 | Methine (CH) | Phenyl C3', C5' |
| 124.3 | Methine (CH) | Pyridine C3 |
| 34.5 | Methine (CH) | Isopropyl -CH |
| 23.8 | Primary (CH 3 ) | Isopropyl -CH 3 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality of Vibrational Modes
The most diagnostic feature of this molecule in IR spectroscopy is the carbonyl (C=O) stretch. In standard aliphatic ketones, this stretch appears around 1715 cm −1 . However, in diaryl methanones, the carbonyl carbon is conjugated with two aromatic pi-systems (the phenyl and the pyridine rings). This extended conjugation allows the delocalization of pi electrons, which reduces the double-bond character of the C=O bond. Consequently, the force constant of the bond is lowered, shifting the absorption to a lower wavenumber (~1655 cm −1 ) [3].
Experimental Protocol: ATR-FTIR
Self-Validating System: Prior to sample analysis, a background scan of the empty diamond crystal is taken, followed by a scan of a standard polystyrene calibration film to verify that the laser interferometer is accurately mapping wavenumbers.
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Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is cleaned with isopropanol and allowed to dry.
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Application: Place ~2 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate optical contact between the crystal and the sample.
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Acquisition: Record the spectrum from 4000 cm −1 to 400 cm −1 using 32 co-added scans at a resolution of 4 cm −1 .
Quantitative IR Data Summary
Table 3: Key FT-IR Absorptions
| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Structural Correlation |
| 2960, 2870 | Medium | C-H stretch (sp 3 ) | Isopropyl group |
| 1655 | Strong | C=O stretch | Conjugated diaryl ketone |
| 1585 | Medium | C=N stretch | Pyridine ring |
| 1460, 1500 | Medium | C=C stretch | Aromatic rings |
| 1090 | Strong | C-Cl stretch | Aryl chloride |
| 840 | Strong | C-H out-of-plane bend | 1,4-disubstituted benzene |
Mass Spectrometry (MS) & Fragmentation Pathways
Causality of Ionization and Fragmentation
When subjected to Electrospray Ionization in positive mode (ESI+), the molecule is readily protonated at the basic pyridine nitrogen, yielding a molecular ion [M+H]+ at m/z 260.08. Due to the natural isotopic abundance of Chlorine ( 35Cl ~75%, 37Cl ~25%), a distinct [M+2+H]+ isotope peak is observed at m/z 262.08 in a 3:1 ratio, which is a definitive diagnostic marker for mono-chlorinated compounds.
Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), diaryl ketones predominantly undergo α -cleavage [4, 5]. The bond between the carbonyl carbon and either adjacent aromatic ring breaks, driven by the formation of highly stable, resonance-delocalized acylium ions (the 4-isopropylbenzoyl cation and the 6-chloronicotinoyl cation). These acylium ions can subsequently lose neutral carbon monoxide (CO, 28 Da) to form stable aryl cations.
Experimental Protocol: LC-ESI-MS/MS
Self-Validating System: The mass spectrometer is calibrated using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within <5 ppm. The presence of the 3:1 isotopic cluster internally validates the assignment of the chlorinated molecular ion.
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Chromatography: Inject 1 μ L of a 1 μ g/mL sample (in Methanol/Water + 0.1% Formic Acid) onto a C18 UPLC column to desalt and focus the analyte.
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Ionization: Utilize an ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.
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Fragmentation: Isolate the precursor ion (m/z 260) in Q1. Apply a collision energy of 20-30 eV using Argon as the collision gas in Q2 to induce α -cleavage. Scan the resulting product ions in Q3.
Caption: Mass spectrometry fragmentation pathway of 2-Chloro-5-(4-isopropylbenzoyl)pyridine via α-cleavage.
Quantitative MS Data Summary
Table 4: Key MS/MS Fragments (ESI+, CID)
| m/z | Ion Type | Formula | Relative Abundance | Structural Assignment |
| 260.08 | [M+H]+ | C15H15ClNO+ | 100% (Base Peak) | Protonated molecular ion ( 35Cl ) |
| 262.08 | [M+2+H]+ | C15H15ClNO+ | ~33% | Protonated molecular ion ( 37Cl isotope) |
| 147.08 | Fragment | C10H11O+ | High | 4-isopropylbenzoyl cation ( α -cleavage) |
| 140.00 | Fragment | C6H3ClNO+ | Medium | 6-chloronicotinoyl cation ( α -cleavage) |
| 119.08 | Fragment | C9H11+ | Medium | 4-isopropylphenyl cation (Loss of CO from m/z 147) |
| 112.00 | Fragment | C5H3ClN+ | Low | 6-chloropyridin-3-yl cation (Loss of CO from m/z 140) |
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 135527764, 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine" PubChem, [Link].
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 14071571, 2-(6-Chloropyridin-3-yl)acetic acid" PubChem, [Link].
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St. Paul's Cathedral Mission College. "Infrared Spectroscopy: Absorptions of Aryl Ketones" Department of Chemistry, [Link].
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Chemistry Steps. "Alpha (α) Cleavage in Mass Spectrometry" Chemistry Steps, [Link].
